molecular formula C7H7F3N2O B12983860 5-(Trifluoromethoxy)benzene-1,3-diamine

5-(Trifluoromethoxy)benzene-1,3-diamine

Cat. No.: B12983860
M. Wt: 192.14 g/mol
InChI Key: KGOSXXUJPCFKDF-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)benzene-1,3-diamine (CAS 1826041-16-0) is a benzene-1,3-diamine derivative substituted with a trifluoromethoxy group. This compound is a valuable aromatic diamine building block in organic synthesis and medicinal chemistry research. With a molecular formula of C7H7F3N2O and a molecular weight of 192.14 , it serves as a key precursor for the synthesis of more complex molecules. In research and development, this diamine is primarily utilized as a starting material for constructing heterocyclic systems, such as benzimidazoles . The presence of the electron-withdrawing trifluoromethoxy group can significantly influence the electronic properties, metabolic stability, and lipophilicity of the resulting molecules, making it a compound of interest in the design of bioactive agents and advanced materials . Researchers also employ substituted diamines like this one as monomers for the synthesis of specialty polymers, including polyamides and polyimides, which can exhibit unique thermal and chemical resistance properties . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and comply with all local and national regulatory requirements.

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

5-(trifluoromethoxy)benzene-1,3-diamine

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-2-4(11)1-5(12)3-6/h1-3H,11-12H2

InChI Key

KGOSXXUJPCFKDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)OC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction where a trifluoromethoxy group is introduced using reagents like trifluoromethyl ethers . The amino groups can then be introduced through nitration followed by reduction processes .

Industrial Production Methods

Industrial production of 5-(Trifluoromethoxy)benzene-1,3-diamine may involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)benzene-1,3-diamine undergoes various types of chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-(Trifluoromethoxy)benzene-1,3-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The amino groups can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-(Trifluoromethoxy)benzene-1,3-diamine, highlighting differences in substituents, physical properties, and applications:

Compound Name CAS Number Substituents Similarity Score Key Properties
5-(Trifluoromethyl)benzene-1,3-diamine 368-53-6 -CF₃ at position 5 0.93 Higher electron-withdrawing effect; used in polymer crosslinking
3,5-Bis(trifluoromethyl)-1,2-diaminobenzene 367-65-7 -CF₃ at positions 3 and 5 0.95 Enhanced thermal stability; applications in high-performance resins
4-[(5-Amino-2-methylphenyl)methyl]-1,3-benzenediamine 94213-33-9 Methyl and benzyl substituents N/A Lower fluorination; used in epoxy curing agents
5-(tert-Butyl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine 1040086-32-5 Bulky tert-butyl groups N/A High steric hindrance; niche use in specialty polymers
Chrysoidine derivatives (e.g., dibutylnaphthalenesulfonic acid compound with 4-(phenylazo)benzene-1,3-diamine) 611-153-00-3 Azo and sulfonic acid groups N/A Textile dyes; regulated due to toxicity concerns

Electronic and Steric Effects

  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group is more electron-withdrawing than -CF₃ due to the oxygen atom, which polarizes the C-O bond. This enhances electrophilic substitution reactivity in the benzene ring, making 5-(Trifluoromethoxy)benzene-1,3-diamine more reactive in diazo coupling reactions compared to its -CF₃ analog .
  • Fluorination Degree: Compounds with multiple fluorinated groups (e.g., 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene) exhibit superior chemical inertness and thermal stability, suitable for high-temperature applications.

Research Findings and Challenges

  • Drug Resistance: Fluorinated compounds like STI-571 (a tyrosine kinase inhibitor) face resistance due to mutations (e.g., T315I in BCR-ABL). Analogously, steric modifications in 5-(Trifluoromethoxy)benzene-1,3-diamine derivatives could mitigate resistance in therapeutic applications .
  • Regulatory Hurdles: Highly fluorinated compounds are scrutinized for environmental persistence. For example, the EU regulates chrysoidine derivatives (EC 790/2009), but fluorinated analogs lack comprehensive guidelines .

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